molecular formula C15H8ClN3O2S3 B3013930 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-67-8

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B3013930
CAS No.: 862976-67-8
M. Wt: 393.88
InChI Key: BPJOMLUFDZTXRB-UHFFFAOYSA-N
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Description

The compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-amine is a structurally complex molecule featuring:

  • A thiazole core substituted with a 5-chlorothiophen-2-yl group.
  • A tricyclic framework comprising dioxa (two oxygen atoms), thia (sulfur), and aza (nitrogen) heterocycles.
  • An amine group integrated into the tricyclic system.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S3/c16-13-2-1-11(23-13)8-5-22-14(18-8)19-15-17-7-3-9-10(21-6-20-9)4-12(7)24-15/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOMLUFDZTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Thiazole and Thiophene Rings : These heterocyclic structures are known for their diverse biological activities.
  • Dioxa and Thia Linkages : These contribute to the compound's stability and reactivity.

The molecular formula is C14H8ClN3O3SC_{14}H_{8}ClN_{3}O_{3}S, and it has a molecular weight of 325.8 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition reduces the production of pro-inflammatory mediators and can alleviate symptoms associated with inflammatory diseases.
  • Antimicrobial Activity : Studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting DNA replication .
  • Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although further research is needed to elucidate these mechanisms fully.

Biological Activity Data

Table 1 summarizes key biological activities and findings related to this compound.

Activity Description Reference
COX InhibitionReduces inflammation by inhibiting COX enzymes
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in specific cancer cell lines
CytotoxicityShows selective cytotoxic effects on tumor cells

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of the compound significantly reduced swelling and pain markers compared to controls.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cancer Cell Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.

Comparison with Similar Compounds

Thiazole and Thiadiazole Derivatives

Tricyclic Amine Derivatives

  • N-[2-(Dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³⁷]dodeca-2,7,9,11-tetraen-2-amine (): Shares a tricyclic framework but incorporates triaza rings instead of dioxa/thia/aza systems. Such structural variations influence solubility and receptor binding profiles. For example, dimethylaminoethyl groups enhance water solubility, whereas the target compound’s dioxa rings may confer rigidity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Method References
Target Compound Thiazole + Tricyclic 5-Chlorothiophen-2-yl, Dioxa/Thia/Aza rings Not reported Likely multi-step -
4-(4'-Nitrophenyl)thiazol-2-amine Thiazole 4-Nitrophenyl Not reported Cyclization
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Chlorobenzylidene, 4-Methylphenyl Insecticidal, Fungicidal Condensation
N-[2-(Dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³⁷]dodeca-2,7,9,11-tetraen-2-amine Tricyclic amine Triaza rings, Dimethylaminoethyl Not reported Multi-step functionalization

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Planarity (X-ray Data)
Target Compound ~450 (estimated) Low (hydrophobic) Likely rigid due to tricyclic
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 317.8 Moderate Planar thiadiazole ring
N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles 300–350 Variable Dependent on substituents

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